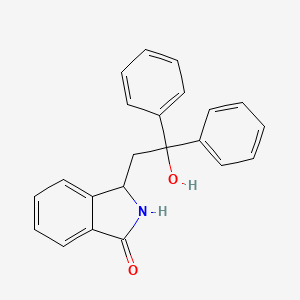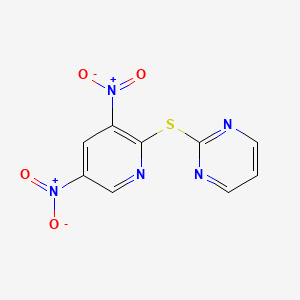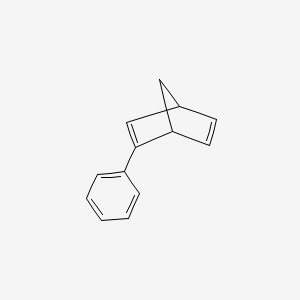
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to an isoindolone core. The compound’s distinct structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate precursor to introduce the diphenylethyl moiety. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylethyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-8-hydroxyquinoline
- 3-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- 3-(2-Hydroxy-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its isoindolone core, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit distinct biological activities that are not observed in its analogs.
Propriétés
| 77533-45-0 | |
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c24-21-19-14-8-7-13-18(19)20(23-21)15-22(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20,25H,15H2,(H,23,24) |
Clé InChI |
AKQSNBIVVQJKCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2C3=CC=CC=C3C(=O)N2)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/no-structure.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
